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Introduction

MDL 105,519, with the chemical name (E)-3-(2-phenyl-2-carboxyethenyl)-4,6-dichloro-1H-
indole-2-carboxylic acid, is a potent and selective antagonist for the glycine co-agonist site of
the N-methyl-D-aspartate (NMDA) receptor.[1][2] The NMDA receptor, a key player in excitatory
neurotransmission, is implicated in numerous physiological and pathological processes,
including synaptic plasticity, learning, memory, and neurodegenerative diseases.[3][4][5] The
glycine binding site on the GIuN1 subunit of the NMDA receptor is a crucial allosteric
modulatory site, and its antagonists are of significant interest for therapeutic development.[6][7]

[8]

[BH]MDL 1055109 is the tritiated form of MDL 105,519, serving as a high-affinity radioligand for
labeling the glycine site of the NMDA receptor.[1][9] Saturation binding assays using [3H]MDL
105519 are fundamental for determining the density of these binding sites (Bmax) and the
ligand's binding affinity (Kd) in various tissues and cell preparations.[10][11][12] This document
provides detailed protocols and application notes for conducting such assays.

Signaling Pathway

The NMDA receptor is a ligand-gated ion channel that requires the binding of both glutamate to
the GIuN2 subunit and a co-agonist, typically glycine or D-serine, to the GIuUN1 subunit for
activation.[8] Upon co-agonist and agonist binding, and subsequent depolarization of the
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postsynaptic membrane to relieve the magnesium (Mg2+) block, the channel opens, allowing
the influx of calcium (Ca2+) and sodium (Na+) ions. This influx triggers a cascade of
downstream signaling events crucial for synaptic plasticity. MDL 105,519 acts as a competitive
antagonist at the glycine binding site on the GluN1 subunit, thereby preventing channel
activation even in the presence of glutamate.[2]
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Caption: NMDA Receptor Signaling Pathway and MDL 105519 Action.

Data Presentation: Binding Characteristics of
[3H]JMDL 105519

The following table summarizes the quantitative binding data for [3H]JMDL 105519 from various
studies. These values are essential for designing and interpreting saturation binding

experiments.
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Parameter Value TissuelCell Line Reference
Kd (Dissociation )

3.77nM Rat brain membranes [1]
Constant)

Homomeric NMDA-
1.8 nM NR1a receptors [6]

(CHO-K1 cells)

Pig cortical brain
3.73+£0.43nM [13]

membranes
2.5nM Adult rodent forebrain [14]

Bmax (Maximum

Receptor Density)

12.1 pmol/mg protein

Rat brain membranes

[1]

370 fmol/mg protein

Homomeric NMDA-
NR1la receptors
(CHO-K1 cells)

[6]

3030 £ 330 fmol/mg

protein

Pig cortical brain

membranes

[13]

Experimental Protocols

This section provides a detailed methodology for performing a saturation binding assay using

[3H]MDL 105519.

Materials and Reagents

e Radioligand: [3H]MDL 105519 (specific activity ~20-60 Ci/mmol)

¢ Non-specific binding control: Unlabeled MDL 105,519 or another suitable glycine site

antagonist (e.g., kynurenic acid) at a high concentration (e.g., 10 uM).

o Tissue/Cell Preparation: Homogenates of the brain region of interest (e.g., cortex,

hippocampus) or membranes from cells expressing the NMDA receptor.

o Assay Buffer: e.g., 50 mM Tris-HCI, pH 7.4.
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Scintillation Cocktail: A suitable cocktail for tritium counting.

Filtration Apparatus: A cell harvester or vacuum filtration manifold with glass fiber filters (e.g.,
Whatman GF/B or GF/C).

Scintillation Counter: For quantifying radioactivity.

Protein Assay Kit: For determining the protein concentration of the membrane preparation.

Experimental Workflow
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Caption: Experimental Workflow for a Saturation Binding Assay.

Detailed Protocol
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e Membrane Preparation:

o Homogenize the tissue (e.g., rat cortex) in ice-cold buffer (e.g., 50 mM Tris-HCI, pH 7.4)
using a tissue homogenizer.

o Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove
nuclei and cellular debris.

o Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 20 minutes at 4°C)
to pellet the membranes.

o Wash the membrane pellet by resuspending in fresh ice-cold buffer and repeating the
high-speed centrifugation.

o Resuspend the final pellet in assay buffer and determine the protein concentration using a
standard protein assay. The membranes can be stored at -80°C until use.

e Saturation Binding Assay:

o Prepare a series of dilutions of [3H]MDL 105519 in the assay buffer. The concentration
range should typically span from 0.1 to 10 times the expected Kd (e.g., 0.1 nM to 40 nM).

o For each concentration of [3H]MDL 105519, set up triplicate tubes for total binding and
triplicate tubes for non-specific binding.

o To the "total binding" tubes, add the membrane preparation (typically 50-200 ug of
protein), the corresponding dilution of [3H]MDL 105519, and assay buffer to a final volume
(e.g., 250 pL).

o To the "non-specific binding" tubes, add the membrane preparation, the corresponding
dilution of [3H]MDL 105519, a high concentration of unlabeled MDL 105,519 (e.g., 10 pM),
and assay buffer to the final volume.

o Incubate all tubes at a specified temperature (e.g., room temperature or 4°C) for a
sufficient time to reach equilibrium (e.g., 60-120 minutes). The optimal time and
temperature should be determined in preliminary kinetic experiments.
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« Filtration and Washing:

o Terminate the incubation by rapid filtration through glass fiber filters that have been pre-
soaked in assay buffer.

o Quickly wash the filters with ice-cold assay buffer (e.g., 3 x 3 mL) to remove unbound
radioligand. The entire filtration and washing process should be completed rapidly to
minimize dissociation of the bound ligand.

e Quantification of Radioactivity:

Place the filters into scintillation vials.

o

[¢]

Add an appropriate volume of scintillation cocktail to each vial.

[e]

Allow the filters to soak in the cocktail for several hours or overnight.

[e]

Measure the radioactivity (in counts per minute, CPM, or disintegrations per minute, DPM)
in each vial using a liquid scintillation counter.

Data Analysis

» Calculate Specific Binding: For each concentration of [3H]MDL 105519, calculate the
average total binding and the average non-specific binding. The specific binding is then
determined as:

o Specific Binding = Total Binding - Non-specific Binding

o Data Transformation: Convert the specific binding values (in CPM or DPM) to molar units
(e.g., fmol/mg protein) using the specific activity of the radioligand and the protein
concentration of the membrane preparation. The concentration of the free radioligand should
also be calculated.

e Non-linear Regression: Plot the specific binding (Y-axis) against the concentration of free
[BH]MDL 105519 (X-axis). Fit the data to a one-site binding (hyperbola) equation using a
non-linear regression software (e.g., GraphPad Prism):

o Y = (Bmax * X) / (Kd + X)
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o Where Y is the specific binding, X is the free radioligand concentration, Bmax is the
maximum number of binding sites, and Kd is the equilibrium dissociation constant.

o Scatchard Plot (Optional): A Scatchard plot (Bound/Free vs. Bound) can also be used for a
linear representation of the data, although non-linear regression is now the preferred
method. The slope of the Scatchard plot is -1/Kd, and the x-intercept is Bmax.

Conclusion

The saturation binding assay using [3HJMDL 105519 is a robust and sensitive method for
characterizing the glycine binding site of the NMDA receptor.[10][15] The detailed protocol and
data provided in these application notes serve as a comprehensive guide for researchers in
neuroscience and drug discovery to accurately determine the affinity (Kd) and density (Bmax)
of these important therapeutic targets. Careful execution of the experimental steps and
appropriate data analysis are crucial for obtaining reliable and reproducible results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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